REACTION_SMILES
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[c:19]1(-[c:20]2[cH:21][cH:22][c:23]([C:24]([CH2:25][CH2:26][C:27]([OH:28])=[O:29])=[O:30])[cH:31][cH:32]2)[cH:33][cH:34][cH:35][cH:36][cH:37]1.[c:1]1(-[c:7]2[cH:8][cH:9][c:10]([CH2:13][CH2:14][CH2:15][C:16](=[O:17])[OH:18])[cH:11][cH:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[cH:8][c:9]3[c:10]([cH:11][cH:12]2)[CH2:13][CH2:14][CH2:15][C:16]3=[O:18])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCC(=O)c1ccc(-c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCCc1ccc(-c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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O=C1CCCc2ccc(-c3ccccc3)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |